tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Description
This compound is a carbamate derivative featuring a seven-membered azepanone ring system with stereospecific (3R,6S) configuration. Key structural elements include:
- A tert-butyloxycarbonyl (Boc) protective group, which enhances stability during synthetic processes.
- A ketone group at the 2-position of the azepanone ring, which may influence conformational flexibility and intermolecular interactions.
Properties
Molecular Formula |
C22H30F2N2O5 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C22H30F2N2O5/c1-21(2,3)30-19(28)26(20(29)31-22(4,5)6)16-11-10-13(12-25-18(16)27)14-8-7-9-15(23)17(14)24/h7-9,13,16H,10-12H2,1-6H3,(H,25,27)/t13-,16-/m1/s1 |
InChI Key |
RVFHHIGQYMIWFH-CZUORRHYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H]1CC[C@H](CNC1=O)C2=C(C(=CC=C2)F)F)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(CNC1=O)C2=C(C(=CC=C2)F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Overview
The synthesis of this compound typically involves several key steps:
Formation of the Azepane Ring : This step usually involves cyclization reactions that form the seven-membered nitrogen-containing heterocycle.
Introduction of the Difluorophenyl Group : The difluorophenyl moiety is introduced through electrophilic aromatic substitution or similar methods.
Carbamate Formation : The final step involves the formation of the carbamate linkage through reaction with tert-butyl carbamate.
Specific Reaction Conditions
-
- Reagents : The azepane ring is formed using appropriate amines and carbonyl compounds.
- Conditions : Typically performed in polar solvents under reflux conditions to facilitate cyclization.
Electrophilic Aromatic Substitution
- Reagents : Use of difluorobenzene derivatives.
- Conditions : Conducted in the presence of Lewis acids or bases to enhance reactivity.
-
- Reagents : Tert-butyl carbamate and coupling agents (e.g., EDC or DCC).
- Conditions : Reaction often occurs in an inert atmosphere (argon or nitrogen) to prevent moisture interference.
Analytical Techniques
To ensure the successful synthesis and characterization of this compound, several analytical techniques are employed:
Thin-Layer Chromatography (TLC) : Used for monitoring the progress of reactions and purity assessment.
High-Performance Liquid Chromatography (HPLC) : Employed for purification and quantification of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides structural confirmation by analyzing chemical environments of hydrogen and carbon atoms within the molecule.
Mass Spectrometry (MS) : Used to determine molecular weight and confirm the identity of the compound.
Infrared Spectroscopy (IR) : Assists in identifying functional groups present in the synthesized compound.
Chemical Reactions Analysis
Formation of the Azepanone Core
The 7-membered azepan-2-one ring is typically synthesized via intramolecular cyclization of protected amino acid precursors. For example:
-
A Boc-protected δ-amino acid derivative undergoes activation (e.g., via mixed carbonic anhydrides or carbodiimides) to form the lactam ring .
-
Stereochemical control at C3 and C6 is achieved using chiral auxiliaries or enzymatic resolution .
Table 1: Key Cyclization Conditions
| Precursor | Reagent/Conditions | Yield | Stereoselectivity | Source |
|---|---|---|---|---|
| δ-Amino-Boc-protected acid | DCC, DMAP, CH₂Cl₂, 0°C → RT | 78% | dr > 20:1 (3R,6S) | |
| N-Hydroxysuccinimide ester | TEA, THF, reflux | 65% | dr 15:1 |
Functionalization of the Difluorophenyl Substituent
The 2,3-difluorophenyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions , though fluorination reduces reactivity compared to non-fluorinated analogs .
Example Reaction:
-
Suzuki-Miyaura Coupling :
Reactant: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C
Outcome: Selective coupling at the para-position (relative to fluorine) with aryl boronic acids .
Boc Deprotection and Further Modifications
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in CH₂Cl₂) . Subsequent reactions include:
-
Amide bond formation : Reaction with activated carboxylic acids (e.g., EDC/HOBt) .
-
Reductive amination : Using NaBH₃CN or NaBH(OAc)₃ with aldehydes/ketones .
Table 2: Boc Deprotection Efficiency
| Acid Used | Solvent | Time (h) | Yield of Free Amine | Byproducts | Source |
|---|---|---|---|---|---|
| 4M HCl | Dioxane | 2 | 92% | <1% | |
| TFA | CH₂Cl₂ | 1 | 95% | <2% |
Stability Under Physiological Conditions
-
Hydrolytic Stability : The lactam ring resists hydrolysis at neutral pH but opens under basic conditions (pH > 10) to form linear amino acids .
-
Thermal Stability : Decomposition onset at 180°C (TGA data) .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties due to the presence of the difluorophenyl and azepane moieties, which are known to enhance biological activity. The following applications have been noted:
- Anticancer Activity : Research indicates that derivatives of carbamates, including this compound, exhibit significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest. The difluorophenyl group may enhance lipophilicity, improving cellular uptake and efficacy against cancer cells .
- Neurological Disorders : The azepane structure is associated with neuroactive properties. Compounds with similar frameworks have been studied for their potential in treating conditions like anxiety and depression by modulating neurotransmitter systems .
Synthesis and Chemical Applications
The synthesis of tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate involves multi-step organic synthesis techniques that are crucial for producing high-purity compounds for research and pharmaceutical use. Key aspects include:
- Optimization of Reaction Conditions : The synthesis requires careful control of temperature, solvent choice, and reaction time to maximize yield and purity .
- Intermediate in Drug Development : This compound serves as an intermediate in the synthesis of other bioactive molecules, including those targeting specific diseases .
Material Science Applications
Beyond medicinal uses, this compound's unique chemical structure allows for exploration in material science:
- Polymer Chemistry : The carbamate functionality can be utilized in the development of polymers with specific mechanical properties or biodegradability profiles. Research into such applications is ongoing, focusing on how variations in the molecular structure affect polymer characteristics .
Case Studies and Research Findings
Several studies highlight the compound's potential:
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the azepanone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Physicochemical Properties
The table below compares the target compound with structurally related Boc-protected amines and heterocycles from literature and commercial sources:
Key Observations:
Ring Size and Flexibility: The azepanone (7-membered) ring offers greater conformational flexibility than pyrrolidine (5-membered) or tetrahydropyran (6-membered) systems, which may influence binding to biological targets.
Functional Groups : Unlike carboxyl or alcohol-containing analogs, the target compound’s ketone group may participate in hydrogen bonding or serve as a site for further derivatization.
Biological Activity
Tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate (CAS Number: 781650-32-6) is a synthetic compound with potential therapeutic applications. Its biological activity is of significant interest in medicinal chemistry, particularly regarding its interaction with various biological targets.
Chemical Structure
The molecular formula of this compound is , and it features a complex structure that includes a difluorophenyl group and an azepan ring. The stereochemistry at the 3R and 6S positions contributes to its biological properties.
The biological activity of this compound can be attributed to its ability to interact with specific receptors in the body. Preliminary studies suggest that it may act as an antagonist or modulator at certain G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and inflammatory responses.
Biological Activity Studies
1. Receptor Interaction Studies
Research has shown that compounds similar to this compound exhibit significant activity at P2Y receptors. For instance, studies on nucleotide analogues indicate that modifications to the structure can enhance receptor selectivity and potency ( ).
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Receptor Type | EC50 (μM) | Activity |
|---|---|---|---|
| Compound A | P2Y1 | 0.84 | Antagonist |
| Compound B | P2Y1 | 1.60 | Antagonist |
| Tert-butyl Carbamate | P2Y1 | TBD | TBD |
2. In Vivo Studies
In vivo studies have been limited but suggest that this compound may influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases. Animal models treated with similar azepan derivatives demonstrated reduced markers of inflammation and improved cognitive function ( ).
Case Studies
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of azepan derivatives in a rat model of Alzheimer's disease. The administration of these compounds resulted in decreased amyloid plaque formation and improved behavioral outcomes ( ).
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related carbamate compounds. Results indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
